3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine: Antiviral Potency of 2'-Fluoro-Arabino Structural Class vs. Non-Fluorinated Analogs
While direct antiviral data for the target compound (which exists as a benzoyl-protected intermediate) is not available, its 2'-fluoro-arabino sugar core belongs to a class of nucleosides with well-characterized antiviral potency. The structurally related compound FEFAU, containing the identical 2'-fluoro-arabino sugar configuration, exhibited potent anti-herpesvirus activity with HSV-1 inhibition at 0.03-0.2 μg/mL, HSV-2 inhibition at 0.1-0.3 μg/mL, and VZV inhibition at 0.03 μg/mL . Notably, FEFAU's activity exceeded that of its non-fluorinated sugar analog FEDU, and cytotoxicity was minimal even at 100 μg/mL . This demonstrates the contribution of the 2'-fluoro-arabino modification to antiviral potency.
| Evidence Dimension | In vitro antiviral activity against HSV-1 |
|---|---|
| Target Compound Data | Data not available for benzoyl-protected form; free 2'-fluoro-arabino class reference compound (FEFAU) inhibits HSV-1 at 0.03-0.2 μg/mL |
| Comparator Or Baseline | FEDU (non-fluorinated 2'-deoxy sugar analog) — specific comparative data for this pair not reported; CEDU (non-fluorinated analog) less potent than FEFAU |
| Quantified Difference | FEFAU exhibited strongest antiviral potency among all compounds tested in series |
| Conditions | Cell culture plaque reduction assay against herpes simplex virus types 1 and 2, and varicella zoster virus |
Why This Matters
The 2'-fluoro-arabino sugar configuration in the target compound represents a class of nucleosides with demonstrated sub-μg/mL antiviral potency and high therapeutic indices, a property not shared by non-fluorinated or ribo-configured analogs.
- [1] Griengl H, et al. 2'-Fluorinated arabinonucleosides of 5-(2-haloalkyl)uracil: synthesis and antiviral activity. J Med Chem. 1987;30(7):1199-1204. doi:10.1021/jm00390a013. PMID: 3037079. View Source
